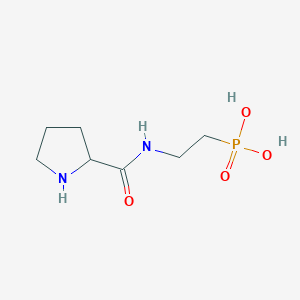
(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves reactions like carbodiimide-mediated reactions, where N-alkoxycarbonylamino acids react to form oxazolones, which are then converted into oxazolidinediones under certain conditions (Benoiton & Chen, 1981). Another method includes the α-hydroxyallylation of Garner's aldehyde leading to compounds used in the synthesis of bioactive molecules (Lombardo et al., 2006).
Molecular Structure Analysis
The structure of oxazolidine derivatives has been explored in several studies, highlighting their synthesis and potential as intermediates in organic synthesis. For example, a Grignard reaction with phenylmagnesium bromide has been used to produce derivatives like "(4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate" (Gao et al., 2006).
Chemical Reactions and Properties
Oxazolidines participate in various chemical reactions, such as the ene-type reaction with enol ethers, leading to the formation of tert-alkyl amino hydroxy carboxylic acids, a structural feature present in many natural products (Mosey et al., 2008). Additionally, reactions involving oxazolidine compounds can lead to products utilized in high-yield synthesis processes, as demonstrated in the creation of bioactive compounds (Lombardo et al., 2006).
Physical Properties Analysis
The physical properties of oxazolidine derivatives can vary significantly based on their specific structures and substituents. However, detailed analyses specifically focusing on the physical properties of "(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester" are scarce in the literature. Typically, physical properties such as melting points, boiling points, solubility, and crystal structure are determined experimentally.
Chemical Properties Analysis
Chemical properties, such as reactivity with different reagents, stability under various conditions, and acidity/basicity, are essential for understanding the behavior of oxazolidine derivatives in chemical syntheses. For example, the reactivity of oxazolidines with nucleophiles and electrophiles, their role in cycloaddition reactions, and their potential to form stable intermediates in synthetic pathways are crucial for their application in organic synthesis (Mosey et al., 2008).
Wirkmechanismus
Target of Action
It’s known that tert-butyl esters are often used as protecting groups in organic synthesis . They can protect carboxylic acids from unwanted reactions during a multi-step synthesis .
Mode of Action
The compound interacts with its targets through a process known as transesterification . This involves the exchange of the tert-butyl group with another alcohol present in the reaction . The key factors for this reaction are 1,3-chelation and the formation of a tetrahedral intermediate .
Biochemical Pathways
The transesterification process is a crucial part of many biochemical pathways, including lipid metabolism and biodiesel production . The compound’s action could potentially influence these pathways.
Pharmacokinetics
It’s known that tert-butyl esters are generally stable under various conditions . They are resistant to hydrolysis in the gastrointestinal tract, which could potentially impact their bioavailability .
Result of Action
The result of the compound’s action is the successful protection of carboxylic acids during synthesis, preventing unwanted reactions . After the desired reactions have taken place, the tert-butyl group can be removed (deprotected) under specific conditions .
Action Environment
The action of (S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester can be influenced by various environmental factors. For instance, the transesterification process is facilitated by the presence of a metal t-butoxide in the reaction environment . Additionally, the stability of tert-butyl esters can be affected by the pH and temperature of the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFOEHLGMZJBAA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453495 | |
| Record name | tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester | |
CAS RN |
108149-65-1 | |
| Record name | tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

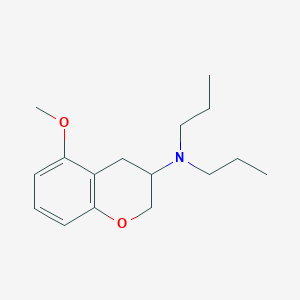
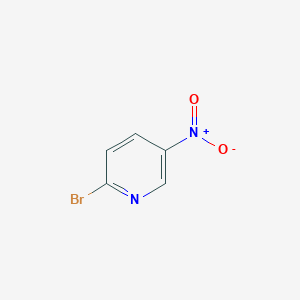
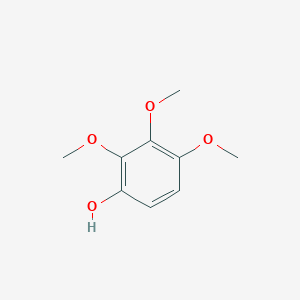
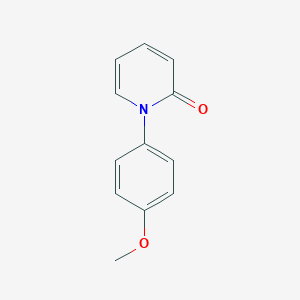



![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)


![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
